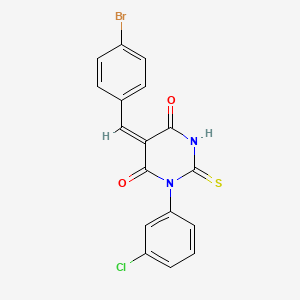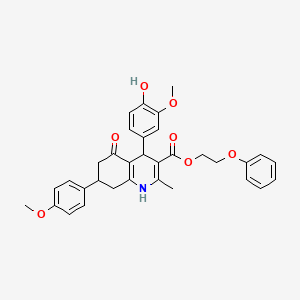![molecular formula C15H13Cl2NOS B5236100 N-(3-chlorophenyl)-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B5236100.png)
N-(3-chlorophenyl)-2-[(4-chlorophenyl)thio]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-2-[(4-chlorophenyl)thio]propanamide, also known as CCT251545, is a synthetic compound that has gained interest in the scientific community due to its potential as a therapeutic agent. This molecule belongs to the class of compounds known as thioamides, which are commonly used in medicinal chemistry.
Mechanism of Action
The exact mechanism of action of N-(3-chlorophenyl)-2-[(4-chlorophenyl)thio]propanamide is not fully understood. However, it has been suggested that the compound inhibits the activity of enzymes involved in DNA replication and repair, leading to cell death in cancer cells. In parasitic infections, it is believed to inhibit the activity of enzymes involved in the biosynthesis of essential molecules, leading to parasite death.
Biochemical and physiological effects:
N-(3-chlorophenyl)-2-[(4-chlorophenyl)thio]propanamide has been shown to have low toxicity in vitro and in vivo. In preclinical studies, it has been found to selectively target cancer cells and parasite cells, while sparing normal cells. This suggests that it has the potential to be a safe and effective therapeutic agent.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-chlorophenyl)-2-[(4-chlorophenyl)thio]propanamide in lab experiments is its low toxicity. This allows for higher concentrations to be used without causing harm to cells. However, one limitation is the lack of information on its pharmacokinetics and pharmacodynamics, which may affect its effectiveness in vivo.
Future Directions
There are several future directions for research on N-(3-chlorophenyl)-2-[(4-chlorophenyl)thio]propanamide. One direction is to further investigate its mechanism of action in cancer and parasitic infections. This will help to improve its effectiveness as a therapeutic agent. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo, which will provide valuable information for clinical trials. Additionally, research can be done to optimize the synthesis method and improve the yield and purity of the compound.
Synthesis Methods
The synthesis method of N-(3-chlorophenyl)-2-[(4-chlorophenyl)thio]propanamide involves the reaction of 3-chlorobenzoyl chloride and 4-chlorobenzenethiol in the presence of a base such as triethylamine. This reaction results in the formation of the desired compound in good yield. The purity of the compound can be increased by recrystallization from an appropriate solvent.
Scientific Research Applications
N-(3-chlorophenyl)-2-[(4-chlorophenyl)thio]propanamide has been extensively studied for its potential as a therapeutic agent. It has shown promising results in preclinical studies for the treatment of cancer, specifically in inhibiting the growth of tumor cells. In addition, it has also shown potential in treating parasitic infections, such as malaria and leishmaniasis.
properties
IUPAC Name |
N-(3-chlorophenyl)-2-(4-chlorophenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NOS/c1-10(20-14-7-5-11(16)6-8-14)15(19)18-13-4-2-3-12(17)9-13/h2-10H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXDONHUTXKONE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)Cl)SC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethoxy-4-{[3-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5236019.png)
![N-(4-chlorophenyl)-4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B5236035.png)




![2-({[(4-bromobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5236063.png)
![4-{3-[(4-methylbenzyl)thio]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}phenol](/img/structure/B5236068.png)
![2-methyl-4-(4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}phenyl)-3-butyn-2-ol](/img/structure/B5236075.png)
![2-(2,4-dichlorophenoxy)-N-{2-[(4-methylbenzyl)thio]ethyl}acetamide](/img/structure/B5236077.png)
![1'-(3,4-dimethoxybenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B5236078.png)
![1-bromo-4-[3-(isopropylthio)propoxy]benzene](/img/structure/B5236084.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5236094.png)